molecular formula C₂₅H₂₅D₈NO₉ B1162099 Mitiglinide Acyl-β-D-glucuronide-d8

Mitiglinide Acyl-β-D-glucuronide-d8

カタログ番号: B1162099
分子量: 499.58
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mitiglinide Acyl-β-D-glucuronide-d8 is a deuterium-labeled metabolite of mitiglinide, a rapid-acting insulin secretagogue used to treat type 2 diabetes. The compound is formed via glucuronidation, a phase II metabolic process catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The deuterium substitution (eight deuterium atoms) enhances its stability and utility in analytical studies, particularly in pharmacokinetic and drug-drug interaction (DDI) research. This labeled metabolite is critical for tracing metabolic pathways, quantifying exposure, and assessing DDIs involving CYP2C8 inhibition, a key enzyme in the metabolism of hypoglycemic agents like repaglinide .

特性

分子式

C₂₅H₂₅D₈NO₉

分子量

499.58

製品の起源

United States

類似化合物との比較

Structural and Metabolic Features

Acyl-β-D-glucuronides are common metabolites of carboxylic acid-containing drugs. Below is a comparative analysis of Mitiglinide Acyl-β-D-glucuronide-d8 with structurally or functionally related compounds:

Table 1: Key Features of Acyl-β-D-glucuronides
Compound Metabolic Enzymes (UGT) CYP Inhibition Clinical Risk Stability/Reactivity Analytical Utility
Mitiglinide Acyl-β-D-glucuronide-d8 Likely UGT2B7 (inferred) Minimal CYP2C8 inhibition Lower hypoglycemia risk High stability (deuterated) Metabolic tracing, DDI studies
Clopidogrel Acyl-β-D-glucuronide UGT2B7, UGT2B4, UGT2B17 Potent CYP2C8 inhibitor High hypoglycemia risk (with repaglinide) Reactive; forms protein adducts Pharmacogenetics research
Diclofenac Acyl-β-D-glucuronide UGT2B7 Not reported Hepatotoxicity potential pH-dependent isomerization Enzyme kinetic studies
Ethyl-β-D-glucuronide-d5 UGT1A1, UGT2B7 None Alcohol biomarker Stable (deuterated) Forensic alcohol detection

Enzyme Interactions and Clinical Implications

  • CYP2C8 Inhibition: Clopidogrel acyl-β-D-glucuronide is a strong CYP2C8 inhibitor, leading to significant DDIs with repaglinide (a CYP2C8 substrate), increasing hypoglycemia risk by 40% .
  • UGT Polymorphisms : Clopidogrel’s glucuronidation is impaired in carriers of the UGT2B17 deletion allele, reducing metabolite levels and CYP2C8 inactivation . Mitiglinide’s glucuronidation pathway remains uncharacterized but may involve different UGT isoforms, minimizing genetic variability impacts .

Stability and Reactivity

  • Deuterium Advantage : Mitiglinide-d8’s deuterium labeling reduces metabolic degradation, improving detection sensitivity in mass spectrometry . Similarly, ethyl-β-D-glucuronide-d5 is stable in biological matrices, enabling reliable alcohol monitoring .
  • Mitiglinide-d8’s reactivity profile is less studied but likely mitigated by structural differences and deuterium substitution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。